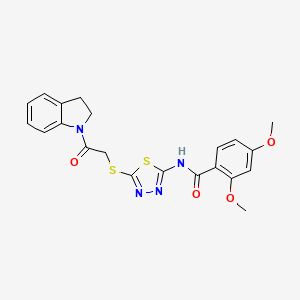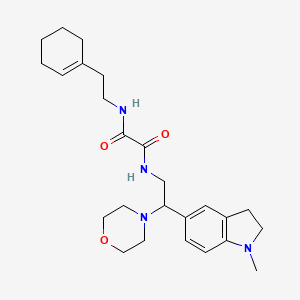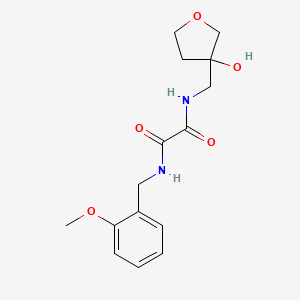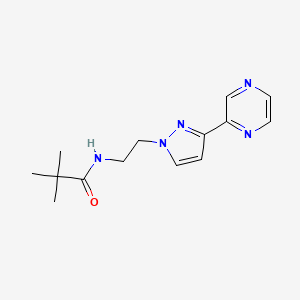
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C19H25N3O6S and its molecular weight is 423.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Prodrugs for Radiosensitization and Cytotoxicity
Compounds structurally related to 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one have been synthesized and evaluated for their potential as prodrugs. These compounds are designed to undergo bioreductive activation, making them selective cytotoxins toward hypoxic tumor cells and effective radiosensitizers. Such research aims to improve the efficacy of cancer treatments by targeting tumor cells more selectively and reducing damage to healthy tissue (Jenkins et al., 1990).
Antifungal Activity Exploration
New classes of compounds featuring the imidazol moiety have been synthesized and assessed for their antifungal properties. This research direction focuses on discovering potent antifungal agents that can be used against various fungal strains, including Candida albicans and Aspergillus fumigatus. The development of new antifungal medications is critical in addressing the growing concern of antifungal resistance (Chevreuil et al., 2007).
Development of New Diazotransfer Reagents
Research has also focused on the synthesis of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride. These reagents are crucial in organic synthesis, especially for introducing azide groups into molecules, which can be a stepping stone for further chemical modifications. The development of efficient, stable, and safe-to-use diazotransfer reagents is significant for expanding the toolkit available to synthetic chemists (Goddard-Borger & Stick, 2007).
Hybrid Compound Synthesis for Antitumor Activity
Hybrid compounds combining the aza-brazilin and imidazole structures have been synthesized from related chemical precursors. These novel compounds have shown promising in vitro antitumor activity against a panel of human tumor cell lines, indicating their potential in cancer therapy. Research in this area aims to identify new therapeutic agents that can offer more effective and selective treatment options for various cancers (汪学全 et al., 2015).
Catalysis and Green Chemistry
The compound's structural relatives have been used as catalysts in various synthetic processes, including the synthesis of polyhydroquinoline derivatives and dibenzo[a,j]xanthenes. These studies highlight the role of such compounds in promoting efficient, eco-friendly, and sustainable chemical reactions. Catalysis research is geared towards finding more versatile, efficient, and greener catalytic processes for organic synthesis (Khaligh et al., 2014; Gong et al., 2009).
Propiedades
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S/c1-21-10-9-20-19(21)29(24,25)14-11-22(12-14)16(23)8-6-13-5-7-15(26-2)18(28-4)17(13)27-3/h5,7,9-10,14H,6,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPIPIZKVATYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B2867068.png)

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2867071.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2867075.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2867076.png)
![1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2867079.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2867087.png)
